molecular formula C25H20N2O3 B14953387 7-Methyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14953387
M. Wt: 396.4 g/mol
InChI Key: AVBHSCRAVLHHQK-UHFFFAOYSA-N
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Description

“7-METHYL-1-(4-METHYLPHENYL)-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heteroatoms, makes it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-METHYL-1-(4-METHYLPHENYL)-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylpyrrole and a chromene derivative.

    Introduction of methyl groups: Methylation reactions using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

    Substitution reactions: Introducing the 4-methylphenyl and 4-methylpyridin-2-yl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Green chemistry approaches: Employing environmentally friendly solvents and reagents.

    Process optimization: Scaling up reactions while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

“7-METHYL-1-(4-METHYLPHENYL)-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3, hydrogen peroxide (H2O2).

    Reducing agents: LiAlH4, NaBH4, catalytic hydrogenation.

    Solvents: Common organic solvents like dichloromethane (CH2Cl2), ethanol (EtOH), and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-METHYL-1-(4-METHYLPHENYL)-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific biological target. Generally, such compounds may:

    Interact with enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Bind to receptors: Modulating receptor activity to produce therapeutic effects.

    Affect cellular pathways: Influencing signaling pathways that control cell growth, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: Compounds with similar core structures but different substituents.

    Phenylpyrrole derivatives: Compounds with a phenylpyrrole core and various functional groups.

    Pyridine derivatives: Compounds containing a pyridine ring with different substituents.

Uniqueness

The uniqueness of “7-METHYL-1-(4-METHYLPHENYL)-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” lies in its specific combination of substituents and the resulting biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

7-methyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O3/c1-14-4-7-17(8-5-14)22-21-23(28)18-12-15(2)6-9-19(18)30-24(21)25(29)27(22)20-13-16(3)10-11-26-20/h4-13,22H,1-3H3

InChI Key

AVBHSCRAVLHHQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C=C5)C

Origin of Product

United States

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